5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one 5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Brand Name: Vulcanchem
CAS No.: 371137-97-2
VCID: VC15579800
InChI: InChI=1S/C21H20N4O4S/c1-14-7-6-10-25-19(14)23-20-16(21(25)26)13-17(18(22)24(20)11-12-29-2)30(27,28)15-8-4-3-5-9-15/h3-10,13,22H,11-12H2,1-2H3
SMILES:
Molecular Formula: C21H20N4O4S
Molecular Weight: 424.5 g/mol

5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

CAS No.: 371137-97-2

Cat. No.: VC15579800

Molecular Formula: C21H20N4O4S

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one - 371137-97-2

Specification

CAS No. 371137-97-2
Molecular Formula C21H20N4O4S
Molecular Weight 424.5 g/mol
IUPAC Name 5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Standard InChI InChI=1S/C21H20N4O4S/c1-14-7-6-10-25-19(14)23-20-16(21(25)26)13-17(18(22)24(20)11-12-29-2)30(27,28)15-8-4-3-5-9-15/h3-10,13,22H,11-12H2,1-2H3
Standard InChI Key IPXLONAHDFHLLB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)S(=O)(=O)C4=CC=CC=C4

Introduction

The compound 5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule characterized by its unique tricyclic structure and functional groups. It includes a benzenesulfonyl group and a 2-methoxyethyl substituent, contributing to its chemical properties and making it a subject of interest in medicinal chemistry and materials science.

Synthesis

The synthesis of 5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step chemical reactions starting from commercially available precursors. Each step requires careful optimization of reaction conditions to maximize yield and purity.

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Properties
5-(Benzenesulfonyl)-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-oneContains a fluorophenyl group and a benzenesulfonyl groupPotential applications in drug development and materials science
5-(Benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-oneFeatures a 2-methoxyethyl substituentPotential applications in medicinal chemistry and materials science
1H-pyrazolo[3,4-b]quinolinContains a fused bicyclic structureNotable for anticancer properties

Future Research Directions

Further studies are necessary to elucidate the precise biological mechanisms and therapeutic potential of 5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one. Interaction studies involving this compound could focus on its potential interactions with biological targets such as enzymes or receptors.

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